Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
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Overview
Description
Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a heterocyclic organic compound with a unique structure that includes a pyrrolo[2,1-F][1,2,4]triazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with pyrrole derivatives.
Amination: The addition of an amino group at the 4th position.
Esterification: The formation of the carboxylate ester at the 5th position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential anticancer and antiviral activities.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for the proliferation and survival of cancer cells. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine: A closely related compound with similar structural features.
Pyrrolo[2,1-F][1,2,4]triazine Derivatives: Various derivatives with modifications at different positions on the ring.
Uniqueness
Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, bromine atom, and carboxylate ester makes it a versatile scaffold for drug development and other applications.
Conclusion
This compound is a compound of great interest in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, chemical biology, and industrial applications. Further studies on its properties and applications will continue to expand our understanding and utilization of this versatile compound.
Properties
CAS No. |
938191-86-7 |
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Molecular Formula |
C8H7BrN4O2 |
Molecular Weight |
271.07 g/mol |
IUPAC Name |
methyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate |
InChI |
InChI=1S/C8H7BrN4O2/c1-15-8(14)4-2-5(9)13-6(4)7(10)11-3-12-13/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
IGSXJFCPRYYGEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=NC=NN2C(=C1)Br)N |
Origin of Product |
United States |
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